

Fenticonazole nitrate stereoisomer activity comparison

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Compound Focus: Fenticonazole Nitrate

CAS No.: 73151-29-8

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Stereoisomer-Specific Pharmacokinetic Data

The table below summarizes the key experimental findings from a pharmacokinetic study of fenticonazole enantiomers in a female rat model [1] [2].

Pharmacokinetic Parameter	S-(+)-Fenticonazole	R-(-)-Fenticonazole	Significance
C _{max} (Maximum Concentration)	Higher (1.36x R-(-)-isomer)	Lower	S-(+)-isomer is absorbed more effectively [2].
t _{1/2 β} (Elimination Half-Life)	Shorter	Longer (1.95x S-(+)-isomer)	R-(-)-isomer is eliminated more slowly, leading to longer persistence [2].
MRT (Mean Residence Time)	Shorter	Longer (1.24x S-(+)-isomer)	R-(-)-isomer remains in the body for a longer duration [2].
T _{max} (Time to C _{max})	No significant difference	No significant difference	Absorption rate is similar for both enantiomers [1].

Pharmacokinetic Parameter	S-(+)-Fenticonazole	R-(-)-Fenticonazole	Significance
AUC(0–12) (Area Under Curve)	No significant difference	No significant difference	Similar overall exposure over 12 hours [1].

Experimental Protocol: Pharmacokinetic Study

The data in the table was generated using the following validated methodology, which you can adapt for your own comparative studies [1] [2]:

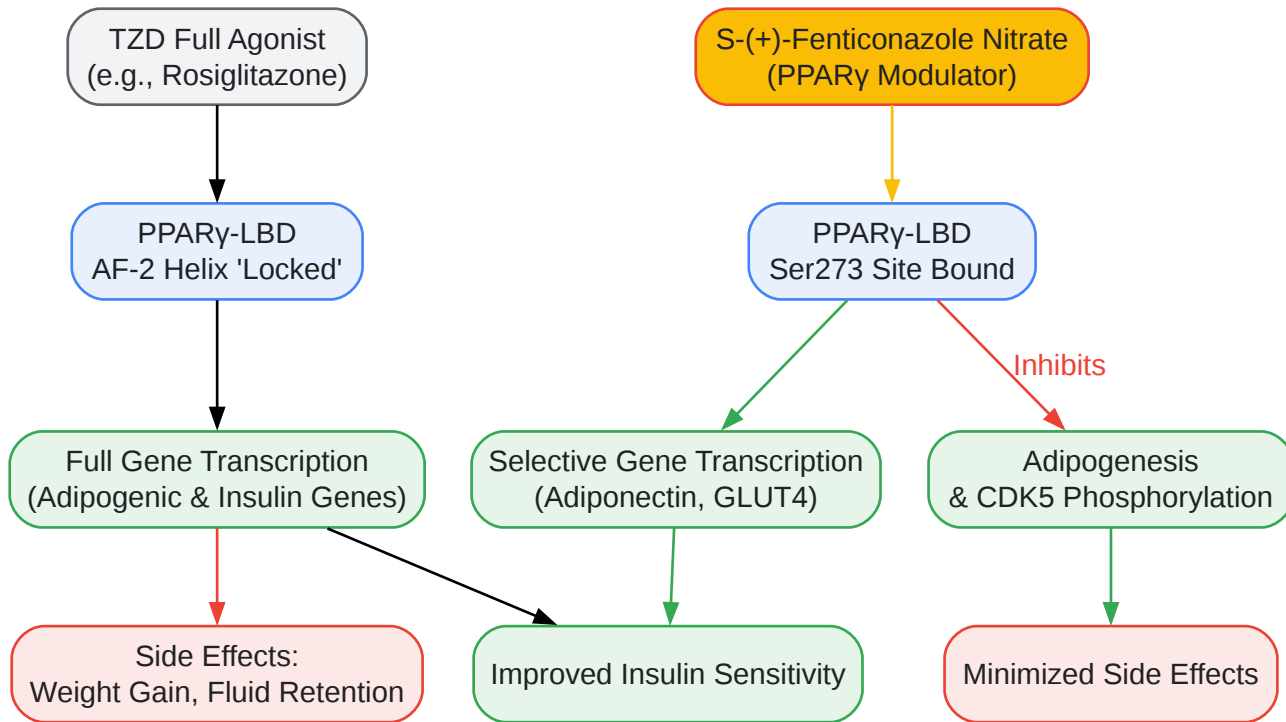
- **Animal Model:** Female rats.
- **Administration:** Single 20 mg/kg dose of each enantiomer administered per vagina.
- **Sample Collection:** Plasma samples collected at various time points.
- **Analytical Method:** Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
- **Sample Preparation:** Simple protein precipitation using acetonitrile.
- **Chromatography:** C18 analytical column (150 mm × 2.0 mm, 5 μm). Mobile phase: methanol-10 mM aqueous ammonium acetate (pH 3.5) in a 90:10 ratio. Flow rate: 0.2 ml/min.
- **Detection:** Triple quadrupole mass spectrometer with Multiple Reaction Monitoring (MRM) mode.

Novel Therapeutic Activity Beyond Antifungal Action

Recent research has identified a potential new therapeutic application for **fenticonazole nitrate**, with studies suggesting its activity may be linked to the **S-(+)-enantiomer** [3] [4].

- **Identified Action:** **Fenticonazole nitrate** was identified as a novel **PPAR γ -modulating ligand** through structure-based virtual high-throughput screening [3] [4].
- **Therapeutic Potential:** This mechanism demonstrates significant **anti-diabetic and anti-nonalcoholic fatty liver disease (NAFLD) efficacy** in biological validation studies [3] [4].
- **Advantage over TZDs:** It blocks CDK5-mediated PPAR γ Ser273 phosphorylation without causing the strong adipogenesis and weight gain associated with traditional PPAR γ full agonists like thiazolidinediones (TZDs) [4].
- **Enantiomer Specificity:** The study characterized the **S-(+)-enantiomer** of **fenticonazole nitrate** for this activity, indicating that this specific stereoisomer is responsible for the observed PPAR γ modulation and anti-diabetic effects [4].

This mechanism is visualized in the diagram below, which contrasts the action of fenticonazole with classic PPAR γ full agonists.



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Advanced Formulation Research

To address the poor aqueous solubility of **fenticonazole nitrate**, several innovative nanosystems have been developed. The table below compares these advanced formulations [5].

Nanosystem	Composition Key Features	Primary Targeted Route	Key Advantages / Purpose
Olaminosomes	Oleic acid, Oleylamine, Surfactant (Span 80)	Ocular	Enhanced stability, permeability, and activity [5].
Novasomes	Stearic acid, Cholesterol, Surfactant (Span 80)	Ocular	Enhanced niosomal structure for improved drug delivery [5].

Nanosystem	Composition Key Features	Primary Targeted Route	Key Advantages / Purpose
Terpesomes	Terpenes, Phospholipid	Ocular / Vaginal	Incorporates penetration-enhancing and antifungal terpenes [5].
Cerosomes	Ceramide, Phospholipid, Surfactants	Topical	Optimized for skin permeation and long-term protection [5].
Trans-Novasomes	Oleic acid, Cholesterol, Span 60, Brij	Topical	Enhanced deformability for deep tissue penetration and retention [5].

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